Cas no 6560-72-1 (1-benzyl-3-methyl-piperidin-3-ol)
1-benzyl-3-methyl-piperidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Piperidinol, 3-methyl-1-(phenylmethyl)-
- LogP
- 1-benzyl-3-methylpiperidin-3-ol
- 1-benzyl-3-methyl-piperidin-3-ol
- EN300-119851
- 6560-72-1
- SB43812
- AKOS020885165
- 3-methyl-1-(phenylmethyl)piperidin-3-ol
- AM101093
- 3-methyl-1-(phenylmethyl)-3-piperidinol
- Z1524843886
- 1-benzyl-3-hydroxy-3-methylpiperidine
- DTXSID80570973
- SCHEMBL6378751
- A835159
-
- MDL: MFCD22628457
- Inchi: 1S/C13H19NO/c1-13(15)8-5-9-14(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3
- InChI Key: XOOUIRSDEYKUGM-UHFFFAOYSA-N
- SMILES: OC1(C)CN(CC2C=CC=CC=2)CCC1
Computed Properties
- Exact Mass: 205.14677
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Density: 1.073
- Boiling Point: 300.2°C at 760 mmHg
- Flash Point: 72.5°C
- Refractive Index: 1.561
- PSA: 23.47
1-benzyl-3-methyl-piperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B537130-10mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B537130-50mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B537130-100mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM116727-1g |
1-Benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 95% | 1g |
$633 | 2023-02-18 | |
| Enamine | EN300-119851-50mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 95.0% | 50mg |
$84.0 | 2023-10-03 | |
| Enamine | EN300-119851-100mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 95.0% | 100mg |
$124.0 | 2023-10-03 | |
| Enamine | EN300-119851-250mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 95.0% | 250mg |
$178.0 | 2023-10-03 | |
| Enamine | EN300-119851-500mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 95.0% | 500mg |
$331.0 | 2023-10-03 | |
| Enamine | EN300-119851-1000mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 95.0% | 1000mg |
$442.0 | 2023-10-03 | |
| Enamine | EN300-119851-2500mg |
1-benzyl-3-methylpiperidin-3-ol |
6560-72-1 | 95.0% | 2500mg |
$867.0 | 2023-10-03 |
1-benzyl-3-methyl-piperidin-3-ol Suppliers
1-benzyl-3-methyl-piperidin-3-ol Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 1-benzyl-3-methyl-piperidin-3-ol
Introduction to 1-benzyl-3-methyl-piperidin-3-ol (CAS No. 6560-72-1)
1-benzyl-3-methyl-piperidin-3-ol, with the chemical formula C₁₃H₁₇NO, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperidine derivative has garnered attention due to its structural versatility and potential applications in drug development. The compound’s unique framework, featuring a benzyl group and a methyl substituent on the piperidine ring, makes it a valuable scaffold for synthesizing bioactive molecules.
The CAS No. 6560-72-1 identifier is a crucial reference point for researchers and chemists, ensuring precise identification and differentiation from other compounds with similar structures. This compound has been extensively studied for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and neuropharmacology. Its ability to modulate neurotransmitter systems has made it a subject of interest in the development of novel therapeutic agents.
In recent years, advancements in synthetic chemistry have enabled more efficient and scalable production methods for 1-benzyl-3-methyl-piperidin-3-ol. These improvements have facilitated its incorporation into various research programs aimed at discovering new drugs with improved efficacy and reduced side effects. The compound’s structural features allow for modifications that can enhance its pharmacokinetic properties, making it an attractive candidate for further exploration.
One of the most compelling aspects of 1-benzyl-3-methyl-piperidin-3-ol is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, modifications to the benzyl group or the methyl substituent have been shown to influence receptor interactions, leading to compounds with tailored pharmacological profiles.
The pharmaceutical industry has been particularly interested in 1-benzyl-3-methyl-piperidin-3-ol due to its potential as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders. Preclinical studies have demonstrated that derivatives of this compound can interact with serotonin and dopamine receptors, suggesting applications in treating conditions such as depression, anxiety, and Parkinson’s disease. These findings underscore the importance of continued research into this versatile scaffold.
Recent publications highlight innovative synthetic strategies for 1-benzyl-3-methyl-piperidin-3-ol, emphasizing the importance of green chemistry principles in optimizing yield and minimizing waste. These approaches align with global efforts to make drug development more sustainable and environmentally friendly. By employing catalytic methods and solvent-free reactions, researchers have been able to produce this compound with higher efficiency, reducing the environmental footprint of its synthesis.
The biological activity of 1-benzyl-3-methyl-piperidin-3-ol has also been explored in vitro and in vivo models. Studies indicate that certain derivatives exhibit potent effects on neuronal pathways, making them promising candidates for further clinical investigation. The compound’s ability to cross the blood-brain barrier has been particularly noted, which is essential for CNS-targeting drugs. This property enhances its potential as a therapeutic agent.
In conclusion, 1-benzyl-3-methyl-piperidin-3-ol (CAS No. 6560-72-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging medical conditions facing society today.
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